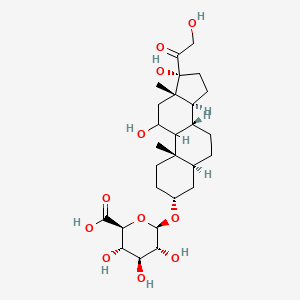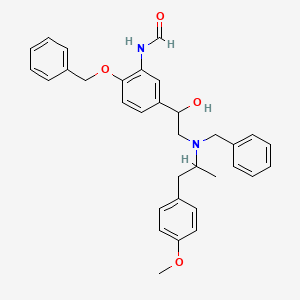
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Preparation of Carbocyclic Nucleoside Derivatives
Summary of the Application
“(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone” is an intermediate in the preparation of carbocyclic nucleoside derivatives .
Results or Outcomes
The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved. As an intermediate, this compound would be transformed into other compounds during the course of the synthetic sequence .
Pharmaceutical Research
Summary of the Application
“(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone” is used as an intermediate in the synthesis of a compound known as “BENZYL N-({(2S,3S)-3-[(PROPYLAMINO)CARBONYL]OXIRAN-2-YL}CARBONYL)-L-ISOLEUCYL-L-PROLINATE”. This compound is being studied for its potential medicinal properties .
Results or Outcomes
Biochemistry
Summary of the Application
“(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone” is used in the synthesis of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) and their corresponding carboxylic acid analogues (FM7-12). These compounds have shown anti-inflammatory, analgesic, and antioxidant potential in in vitro, in silico, and in vivo studies .
Methods of Application
The aldehydic derivatives were isolated in the diastereomeric form, and the structures were confirmed with NMR, MS, and elemental analysis .
Results or Outcomes
Among all the compounds, FM4, FM10, and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10, and FM12 were 0.74, 0.69, and 0.18 µM, respectively, in COX-2 assay .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
132294-16-7 |
|---|---|
Produktname |
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone |
Molekularformel |
C₂₀H₁₈O₅ |
Molekulargewicht |
338.35 |
Synonyme |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



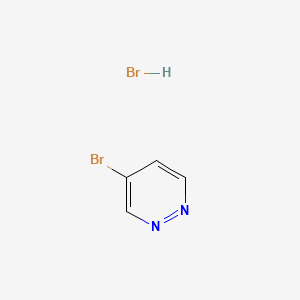
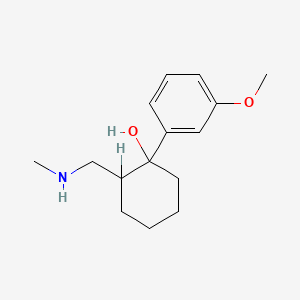
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)
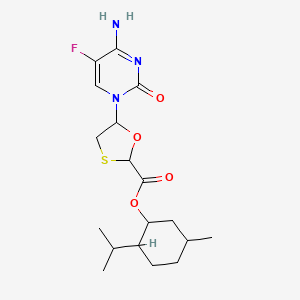
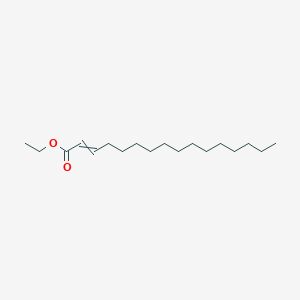
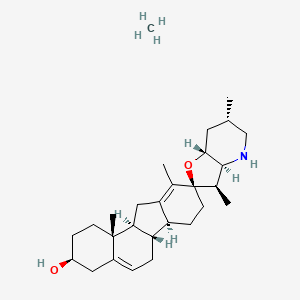
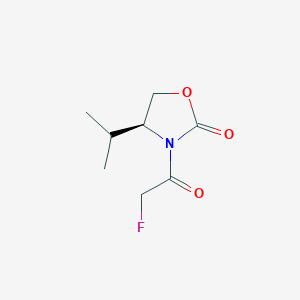
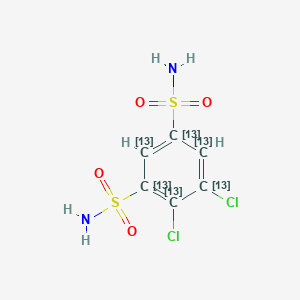
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid](/img/structure/B1146807.png)
